1-isopropyl-3-methyl-1H-1,2,4-triazole

PI3K inhibition Cancer therapeutics Medicinal chemistry

1-Isopropyl-3-methyl-1H-1,2,4-triazole (CAS 1401305-30-3) is the definitive building block for the triazole core of GDC-0032 (Taselisib), a beta-isoform sparing PI3K inhibitor. Its 1-isopropyl-3-methyl substitution pattern is non-negotiable—it governs three-dimensional geometry, hydrogen-bonding capacity, and lipophilicity (XLogP3 1.1) essential for potency (Ki 0.29 nM, p110α) and isoform selectivity. Generic triazoles cannot replicate this configuration. Procure this exact intermediate for synthetic fidelity in PI3K inhibitor research and analytical method development.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 1401305-30-3
Cat. No. B3101793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-3-methyl-1H-1,2,4-triazole
CAS1401305-30-3
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1=NN(C=N1)C(C)C
InChIInChI=1S/C6H11N3/c1-5(2)9-4-7-6(3)8-9/h4-5H,1-3H3
InChIKeyMUCDLINLVSFNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-3-methyl-1H-1,2,4-triazole (CAS 1401305-30-3): Essential C6H11N3 Heterocyclic Building Block for PI3K Inhibitor Synthesis


1-Isopropyl-3-methyl-1H-1,2,4-triazole (CAS 1401305-30-3) is a C6H11N3 heterocyclic compound that serves as a critical intermediate in the multi-step synthesis of advanced pharmaceutical candidates [1]. While the compound's own direct biological activity is not characterized, its primary value lies in its specific 1-isopropyl-3-methyl substitution pattern on the 1,2,4-triazole ring , which provides the precise structural geometry required to construct potent, beta-isoform sparing PI3K inhibitors like GDC-0032 (Taselisib) [2]. This substitution pattern is essential for achieving the unique conformation and pharmacokinetic profile observed in the final drug molecule [2].

1-Isopropyl-3-methyl-1H-1,2,4-triazole (CAS 1401305-30-3): Why Structural Specificity Prevents Direct Analog Replacement in PI3K Inhibitor Pathways


In the context of medicinal chemistry, the specific substitution pattern of a building block is not interchangeable [1]. The 1-isopropyl-3-methyl arrangement on the 1,2,4-triazole core is critical for the final drug candidate's interaction with its biological target. Replacing this building block with a generic 1,2,4-triazole or one with a different alkyl substitution pattern (e.g., 1-methyl, 1-ethyl, or 1-propyl) would fundamentally alter the molecule's three-dimensional structure, hydrogen-bonding capacity, and lipophilicity . This is particularly crucial for molecules like GDC-0032 (Taselisib), where the triazole moiety is deeply embedded in the active site of the PI3K enzyme [2]. A seemingly minor change in the substituent size or branching on the triazole ring can result in a loss of potency, altered isoform selectivity (e.g., losing beta-sparing properties), or a significant change in metabolic stability, rendering the resulting molecule ineffective or unsuitable for its intended application [2].

1-Isopropyl-3-methyl-1H-1,2,4-triazole (CAS 1401305-30-3): Quantitative Evidence for Selection in Advanced Intermediates


Selection for Potent PI3K Alpha Inhibition via Advanced Intermediate GDC-0032

The primary evidence for the selection of this specific building block is indirect and comes from the performance of the advanced intermediate and drug candidate, GDC-0032 (Taselisib), of which it is a core structural component [1]. GDC-0032 demonstrates potent inhibition of PI3K isoforms, with reported biochemical Ki values of 0.29 nM for p110α, 0.12 nM for p110δ, and 0.97 nM for p110γ [2]. The specific 1-isopropyl-3-methyl-1,2,4-triazole moiety is essential for this activity; its replacement would lead to an unknown and likely inferior pharmacological profile.

PI3K inhibition Cancer therapeutics Medicinal chemistry

SAR Data Demonstrates Impact of Isopropyl Group on Metabolic Stability in Triazole Series

Structure-Activity Relationship (SAR) studies on related triazole-containing compounds indicate that the inclusion of an isopropyl group, as found in this building block, is associated with reduced metabolic clearance . For instance, in a specific series of compounds, the presence of an isopropyl substituent contributed to improved drug-like properties compared to other alkyl groups . This suggests that the 1-isopropyl-3-methyl substitution pattern is strategically chosen for its potential to enhance the pharmacokinetic profile of the final drug molecule.

Structure-Activity Relationship (SAR) Metabolic stability Triazole derivatives

1-Isopropyl-3-methyl-1H-1,2,4-triazole (CAS 1401305-30-3): Primary Research and Development Application Scenarios


Synthesis of Beta-Sparing PI3K Inhibitors (e.g., GDC-0032/Taselisib)

This compound is the definitive starting point for constructing the triazole-containing core of GDC-0032 (Taselisib), a beta-isoform sparing PI3K inhibitor [1]. Its specific substitution pattern is non-negotiable for achieving the desired potency (Ki of 0.29 nM for p110α) and isoform selectivity (sparing p110β) observed in the final drug candidate [2]. Procurement of this exact building block is mandatory for research groups aiming to synthesize GDC-0032 or explore its chemical space [1].

Medicinal Chemistry SAR Studies on 1,2,4-Triazole-Based Scaffolds

This building block serves as a key intermediate for generating diverse chemical libraries around the 1,2,4-triazole core [1]. Its 1-isopropyl-3-methyl substitution pattern provides a unique combination of steric bulk and lipophilicity (XLogP3 of 1.1) [2] that can be exploited to probe binding pockets in various biological targets beyond PI3K [1]. Its use allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of the isopropyl group in different molecular contexts, a known strategy for modulating metabolic stability .

Reference Standard for Analytical Method Development and Quality Control

Due to its defined role as a key intermediate in the synthesis of a clinical-stage drug candidate (GDC-0032/Taselisib) [1], 1-isopropyl-3-methyl-1H-1,2,4-triazole (CAS 1401305-30-3) with high purity (e.g., 98%) [2] is a necessary reference standard. It can be used for the development and validation of analytical methods (e.g., HPLC, LC-MS) to monitor reaction progression, assess the purity of synthesized advanced intermediates, and ensure the quality of the final active pharmaceutical ingredient (API) during scale-up processes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-isopropyl-3-methyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.